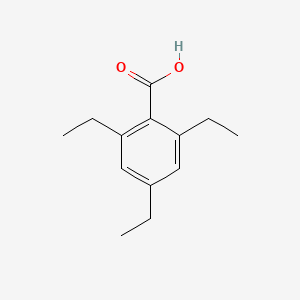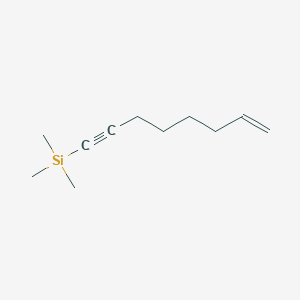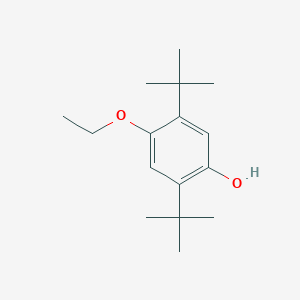
2,5-Di-tert-butyl-4-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di-tert-butyl-4-ethoxyphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups and an ethoxy group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-4-ethoxyphenol typically involves the alkylation of 2,5-di-tert-butylphenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Di-tert-butyl-4-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Di-tert-butyl-4-ethoxyphenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.
Wirkmechanismus
The antioxidant properties of 2,5-Di-tert-butyl-4-ethoxyphenol are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound interacts with reactive oxygen species and other free radicals, converting them into less reactive and more stable molecules. The phenolic hydroxyl group plays a crucial role in this mechanism by undergoing redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Di-tert-butyl-4-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
2,6-Di-tert-butyl-4-methylphenol: Contains a methyl group instead of an ethoxy group.
2,5-Di-tert-butylhydroquinone: Lacks the ethoxy group and has two hydroxyl groups.
Uniqueness
2,5-Di-tert-butyl-4-ethoxyphenol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall antioxidant properties. This makes it distinct from other similar compounds and suitable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
90264-07-6 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
2,5-ditert-butyl-4-ethoxyphenol |
InChI |
InChI=1S/C16H26O2/c1-8-18-14-10-11(15(2,3)4)13(17)9-12(14)16(5,6)7/h9-10,17H,8H2,1-7H3 |
InChI-Schlüssel |
ZSBDCAJZJQOAOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


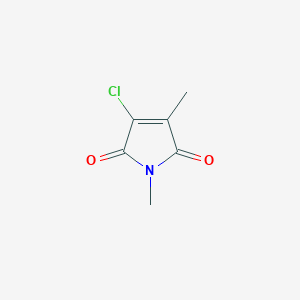
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
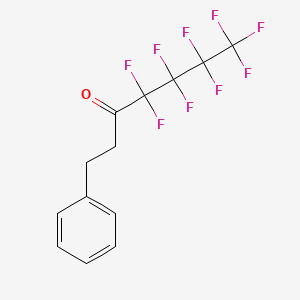
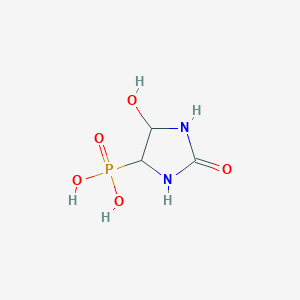

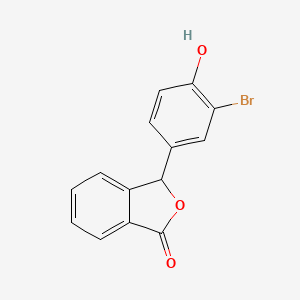
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)

